3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline
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Overview
Description
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is an organic compound with the molecular formula C14H22N2O2 It is a derivative of aniline, featuring a methoxy group at the 3-position and a pyrrolidin-1-ylpropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 3-chloropropylpyrrolidine.
Reaction: The 3-methoxyaniline undergoes nucleophilic substitution with 3-chloropropylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(1-pyrrolidinyl)aniline: This compound is similar in structure but lacks the propoxy linkage.
4-Methoxy-3-(3-pyrrolidin-1-yl)propoxybenzene: This compound has a similar structure but with different functional groups.
Uniqueness
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is unique due to the presence of both the methoxy and pyrrolidin-1-ylpropoxy groups, which can confer specific chemical and biological properties
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-11-12(15)5-6-13(14)18-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI Key |
JMWNSZLQYVCNFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCN2CCCC2 |
Origin of Product |
United States |
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